molecular formula C23H22Cl2O7 B12743002 Acetic acid, 2,2'-((3,6-dichloro-9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, dipropyl ester CAS No. 123278-17-1

Acetic acid, 2,2'-((3,6-dichloro-9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, dipropyl ester

Katalognummer: B12743002
CAS-Nummer: 123278-17-1
Molekulargewicht: 481.3 g/mol
InChI-Schlüssel: MJQRDCZLZQXAJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester is a complex organic compound with the molecular formula C23H22Cl2O7. This compound is characterized by the presence of a fluorene core substituted with dichloro and oxo groups, and esterified with acetic acid and propyl groups. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester typically involves the esterification of the corresponding diacid with propanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the diacid to the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .

Wissenschaftliche Forschungsanwendungen

Acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester is used in several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester involves its interaction with specific molecular targets. The dichloro and oxo groups play a crucial role in its reactivity, allowing it to interact with various enzymes and receptors. The ester groups facilitate its transport across cell membranes, enhancing its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester is unique due to its specific substitution pattern and ester groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

123278-17-1

Molekularformel

C23H22Cl2O7

Molekulargewicht

481.3 g/mol

IUPAC-Name

propyl 2-[3,6-dichloro-9-oxo-7-(2-oxo-2-propoxyethoxy)fluoren-2-yl]oxyacetate

InChI

InChI=1S/C23H22Cl2O7/c1-3-5-29-21(26)11-31-19-9-15-13(7-17(19)24)14-8-18(25)20(10-16(14)23(15)28)32-12-22(27)30-6-4-2/h7-10H,3-6,11-12H2,1-2H3

InChI-Schlüssel

MJQRDCZLZQXAJG-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)COC1=C(C=C2C(=C1)C(=O)C3=CC(=C(C=C32)Cl)OCC(=O)OCCC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.